

# 2-Isopropyl-6-methyl-4-pyrimidinol chemical structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Isopropyl-6-methyl-4-pyrimidone

Cat. No.: B046637

[Get Quote](#)

An In-Depth Technical Guide to 2-Isopropyl-6-methyl-4-pyrimidinol

## Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-6-methyl-4-pyrimidinol, a heterocyclic organic compound of significant interest in agrochemical, pharmaceutical, and environmental sciences. The document delineates its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization techniques. A core focus is placed on its biological significance as a primary metabolite of the organophosphate insecticide diazinon and its role as a versatile intermediate in the synthesis of other bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering field-proven insights and detailed protocols.

## Chemical Identity and Molecular Structure

2-Isopropyl-6-methyl-4-pyrimidinol is a substituted pyrimidine, a class of heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. Its structure is characterized by an isopropyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position.

IUPAC Name: 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol[1][2]

CAS Number: 2814-20-2[3][4][5][6][7]

Molecular Formula: C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O[3][4][5][6]

Synonyms: 2-Isopropyl-4-methyl-6-hydroxypyrimidine, **2-Isopropyl-6-methyl-4-pyrimidone**, IMHP, G 27550[6][7][8]

An important structural characteristic of this compound is its existence in tautomeric forms: the pyrimidinol form (enol) and the pyrimidone form (keto). This equilibrium is a critical consideration in its reactivity and biological interactions.[6][9][10]

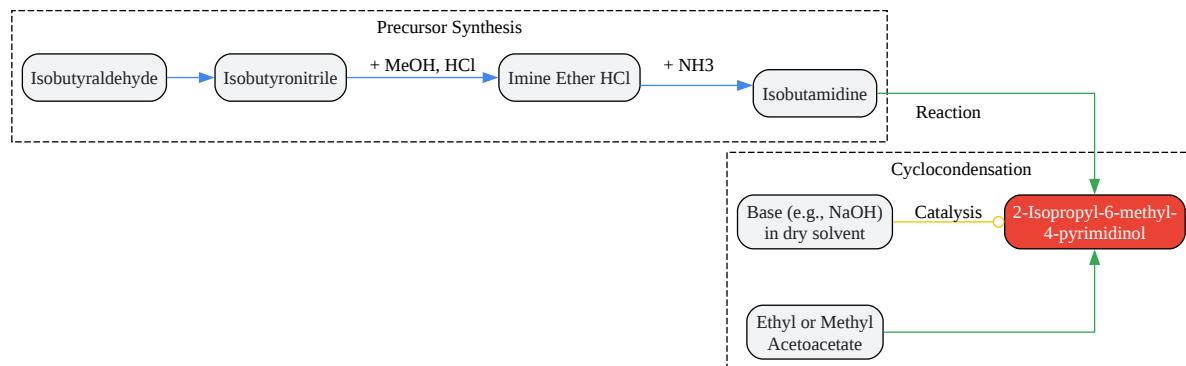
Caption: Tautomeric equilibrium of the subject compound.

## Molecular Descriptors

| Descriptor       | Value                                                           | Source       |
|------------------|-----------------------------------------------------------------|--------------|
| Molecular Weight | 152.19 g/mol                                                    | [3][4][5][6] |
| Exact Mass       | 152.094963011 Da                                                | [3][9]       |
| InChI String     | 1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3, (H,9,10,11) | [1][11]      |
| Canonical SMILES | CC1=CC(=NC(=N1)C(C)C)O                                          | [1]          |

## Physicochemical Properties

The compound is typically a white to beige crystalline solid, often appearing as fine needles.[3][6][7] Its physical and chemical properties are crucial for its handling, storage, and application in various experimental settings.


| Property       | Value                                                     | Source(s)                                                                                             |
|----------------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Appearance     | White to off-white/beige crystalline solid/needles        | <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[10]</a>                      |
| Melting Point  | 172-175 °C                                                | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| Boiling Point  | ~244.3 - 274.67 °C (estimate)                             | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>                                           |
| Solubility     | Slightly soluble in DMSO and Methanol; Insoluble in water | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[12]</a>                                          |
| Density        | ~1.1 g/cm <sup>3</sup> (estimate)                         | <a href="#">[6]</a> <a href="#">[12]</a>                                                              |
| pKa            | 9.74 ± 0.50 (Predicted)                                   | <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[12]</a>                                          |
| Vapor Pressure | 0.0655 mmHg at 25°C                                       | <a href="#">[3]</a> <a href="#">[6]</a>                                                               |
| XLogP3         | 0.50 - 0.7                                                | <a href="#">[6]</a> <a href="#">[9]</a>                                                               |

## Synthesis and Manufacturing

2-Isopropyl-6-methyl-4-pyrimidinol is produced exclusively through synthetic routes, as it has no known natural sources.[\[3\]](#) The primary industrial synthesis involves the cyclocondensation of an amidine with a  $\beta$ -ketoester.

A common laboratory and industrial preparation method involves the reaction of isobutamidine with ethyl acetoacetate or methyl acetoacetate.[\[6\]](#)[\[13\]](#) The isobutamidine is typically prepared from isobutyraldehyde or isobutyronitrile.[\[6\]](#)[\[7\]](#) The causality behind this choice lies in the high reactivity of the amidine functional group with the carbonyl groups of the  $\beta$ -ketoester, leading to an efficient ring-closure reaction to form the stable pyrimidine core.

A patented improvement on this process emphasizes running the reaction in a dry, non-aqueous medium, such as an aliphatic hydrocarbon solvent (e.g., heptane), while azeotropically distilling off the water formed during the reaction.[\[13\]](#) This self-validating system drives the equilibrium towards the product, resulting in higher yields (up to 96-97%) by preventing the reverse hydrolysis reaction.[\[13\]](#)



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for 2-Isopropyl-6-methyl-4-pyrimidinol.

## Biological Significance and Environmental Fate

The primary relevance of 2-Isopropyl-6-methyl-4-pyrimidinol in biological and environmental contexts is its role as a major metabolite of the widely used organophosphate insecticide, diazinon.<sup>[3][6][9][10]</sup>

## Metabolism of Diazinon

Diazinon is metabolically activated in organisms to its more toxic oxygen analog, diazoxon. Both diazinon and diazoxon are subsequently hydrolyzed, cleaving the ester bond and yielding 2-Isopropyl-6-methyl-4-pyrimidinol as the primary pyrimidine-containing product.<sup>[6][9][10]</sup> This detoxification pathway is a critical step in the clearance of diazinon from the body. Consequently, the presence of this pyrimidinol in urine is a reliable biomarker for assessing exposure to diazinon in the general population.<sup>[3][7][10][11]</sup>

## Environmental Transformation

In the environment, particularly in soil and water, diazinon undergoes abiotic and biotic degradation. A key transformation pathway is the hydrolysis of the phosphate ester linkage, which releases 2-Isopropyl-6-methyl-4-pyrimidinol into the environment.<sup>[9]</sup> Studies have shown that this hydrolysis product can be extracted from soil treated with diazinon.<sup>[3][9]</sup> The rate of this degradation is influenced by microbial activity; greater amounts of the hydrolysis product were recovered from fumigated soil where microbial action was reduced, indicating that hydrolysis is a significant abiotic degradation route.<sup>[3][9]</sup>

## Applications in Research and Industry

Beyond its role as a metabolite, 2-Isopropyl-6-methyl-4-pyrimidinol serves two key functions in scientific and industrial settings.

### Synthetic Intermediate

It is a valuable building block in organic synthesis. It serves as a precursor for:

- Pesticide Synthesis: It is an intermediate in the manufacturing of the organophosphate insecticides diazinon and its oxon analog, diazoxon.<sup>[3][7][12][14]</sup>
- Pharmaceuticals: It is used in the synthesis of various benzophenone derivatives that have demonstrated antifungal and antibacterial activities.<sup>[3][7][10][12][14]</sup>

### Analytical Reference Material

Due to its importance as a biomarker and environmental degradant, high-purity 2-Isopropyl-6-methyl-4-pyrimidinol is manufactured and sold as a certified reference material (CRM).<sup>[5][15][16]</sup> These standards are essential for:

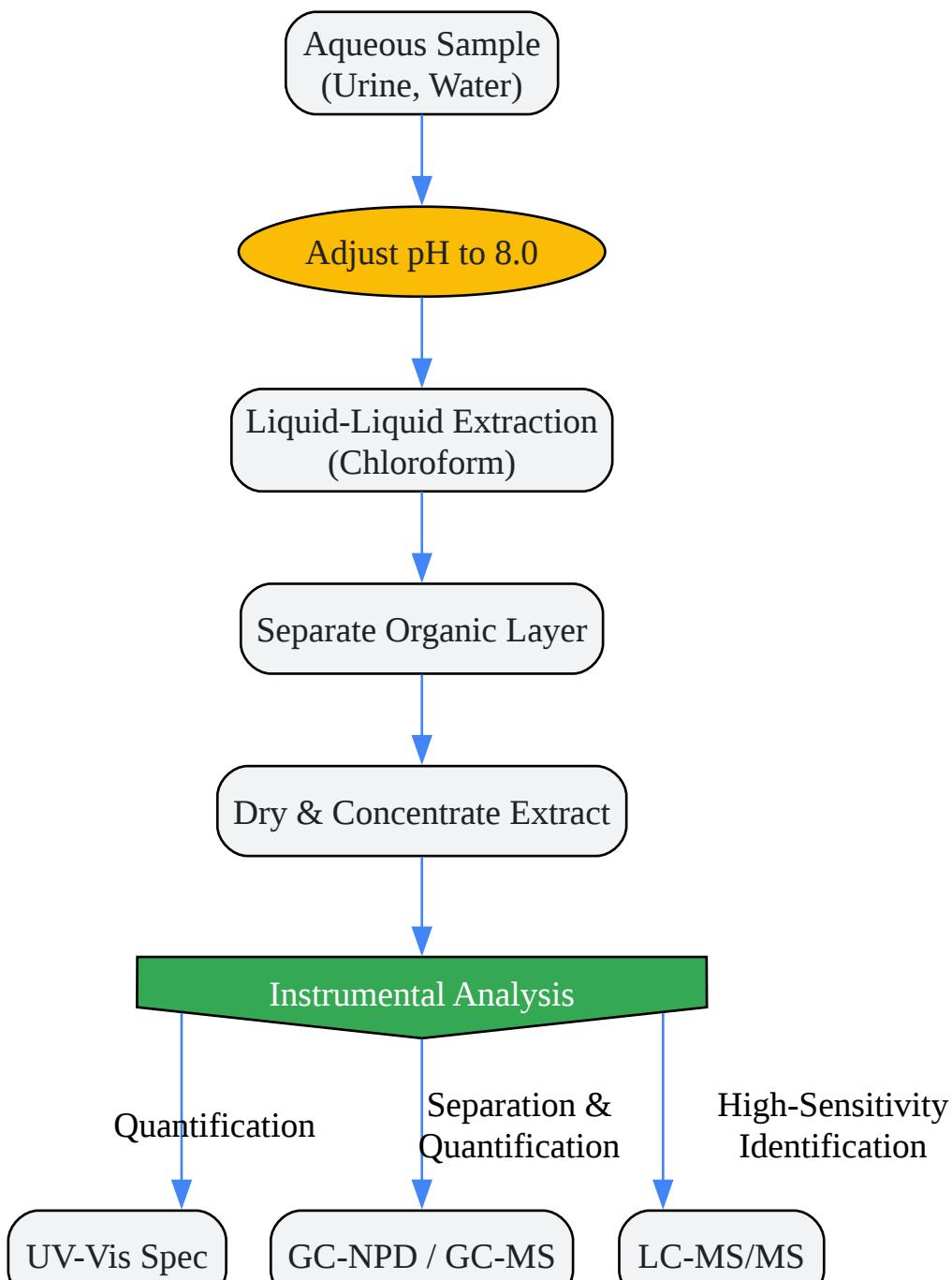
- Environmental Monitoring: Accurately quantifying diazinon degradation in soil and water samples.<sup>[16]</sup>
- Food Safety: Detecting pesticide residues in food products to ensure compliance with regulatory limits.<sup>[16][17]</sup>
- Toxicology and Exposure Studies: Calibrating analytical instruments for the precise measurement of the metabolite in biological samples like urine.<sup>[11][18]</sup>

## Analytical Methodologies

The detection and quantification of 2-Isopropyl-6-methyl-4-pyrimidinol are critical for both environmental and toxicological assessments. A robust analytical workflow is required for accurate measurements, often in complex matrices.

### Sample Preparation: Liquid-Liquid Extraction (LLE)

A foundational step for isolating the compound from aqueous samples (e.g., water, urine) is LLE. The choice of solvent and pH is critical for efficient extraction.


- Protocol: LLE for Aqueous Samples
  - Sample Acidification: Adjust the pH of the aqueous sample to 8.0 using a suitable acid (e.g., HCl).[13] This protonates the pyrimidinol, increasing its affinity for the organic phase.
  - Solvent Addition: Add an equal volume of an appropriate organic solvent. Chloroform has been identified as a highly efficient solvent for this purpose.[9]
  - Extraction: Vigorously mix the two phases for 2-5 minutes to facilitate the transfer of the analyte into the organic layer.
  - Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation can be employed.
  - Collection: Carefully collect the organic (bottom) layer containing the analyte.
  - Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen to the desired volume for analysis.

### Instrumental Analysis

Several techniques are employed for the analysis of the extracted compound.

- UV-Vis Spectrophotometry: A straightforward method for quantification, particularly for purified samples. The compound can be purified via sublimation by heating at 115°C for 10 minutes, with reported recoveries of over 99%. [6][9]

- Gas Chromatography (GC): A powerful technique for separating and quantifying the analyte. For GC analysis, derivatization may be necessary to improve volatility and chromatographic performance.[9] Using a nitrogen-specific detector (NPD) or an electrolytic conduction detector enhances selectivity and sensitivity, which is crucial for analyzing trace levels in biological samples like urine.[6][9]
- Mass Spectrometry (MS): Often coupled with GC (GC-MS) or liquid chromatography (LC-MS), MS provides definitive identification and highly sensitive quantification. High-quality tandem mass spectrometry (MS/MS) data for 2-Isopropyl-6-methyl-4-pyrimidinol are available in public databases, facilitating its identification.[1][19]



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for 2-Isopropyl-6-methyl-4-pyrimidinol.

## Safety and Handling

According to safety data, 2-Isopropyl-6-methyl-4-pyrimidinol is classified as an irritant.[\[4\]](#)[\[6\]](#)[\[7\]](#)

- Hazards: Irritating to the eyes, respiratory system, and skin.[4][7]
- Precautions: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should be done in a well-ventilated area or a fume hood.[6][7]
- Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[3][7][12]

Limited information is available regarding its long-term toxicity or carcinogenicity.[3]

## Conclusion

2-Isopropyl-6-methyl-4-pyrimidinol is a molecule with multifaceted importance. Its chemical structure, featuring a substituted pyrimidine ring, allows for its use as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. From a toxicological and environmental standpoint, it is a critical biomarker for human exposure to the pesticide diazinon and a key product of its environmental degradation. The well-established analytical methods for its detection underscore its significance in regulatory compliance and safety monitoring. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical details to work with and understand this compound effectively.

## References

- ChemBK. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol.
- Chemdad Co., Ltd. (n.d.). 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL.
- mzCloud. (2014). 2 Isopropyl 6 methyl 4 pyrimidinol.
- LookChem. (n.d.). 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL.
- Stenutz. (n.d.). 2-isopropyl-6-methyl-4-pyrimidinol.
- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol.
- MassBank. (2019). MSBNK-Athens\_Univ-AU287006.
- Google Patents. (n.d.). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimidine.
- CRM LABSTANDARD. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol solution.
- Haz-Map. (n.d.). **2-Isopropyl-6-methyl-4-pyrimidone**.
- Google Patents. (n.d.). US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.
- Exposome-Explorer. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidol (IMPY) (Compound).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. mzCloud – 2 Isopropyl 6 methyl 4 pyrimidinol [mzcloud.org]
- 2. crescentchemical.com [crescentchemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. accustandard.com [accustandard.com]
- 6. echemi.com [echemi.com]
- 7. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. 2-Isopropyl-6-methyl-4-pyrimidone - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]
- 11. 2-Isopropyl-6-methyl-4-pyrimidinol 99 2814-20-2 [sigmaaldrich.com]
- 12. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | lookchem [lookchem.com]
- 13. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 14. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL CAS#: 2814-20-2 [amp.chemicalbook.com]
- 15. accustandard.com [accustandard.com]
- 16. hpc-standards.com [hpc-standards.com]
- 17. 2-isopropyl-6-methyl-4-pyrimidinol pesticide analysis | Sigma-Aldrich [sigmaaldrich.com]
- 18. Exposome-Explorer - 2-Isopropyl-6-methyl-4-pyrimidol (IMPY) (Compound) [exposome-explorer.iarc.fr]
- 19. massbank.eu [massbank.eu]

- To cite this document: BenchChem. [2-Isopropyl-6-methyl-4-pyrimidinol chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046637#2-isopropyl-6-methyl-4-pyrimidinol-chemical-structure>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)